4-Dipropylamino-3-nitrocoumarin
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Overview
Description
4-Dipropylamino-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with a dipropylamino group at the 4-position and a nitro group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dipropylamino-3-nitrocoumarin typically involves the reaction of 4-chloro-3-nitrocoumarin with dipropylamine. The reaction is carried out in the presence of a suitable solvent such as dioxane or ethanol, and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the mixture for a specific period to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Dipropylamino-3-nitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (H₂, Pd/C).
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like TEA.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 4-Dipropylamino-3-aminocoumarin.
Substitution: Various substituted coumarin derivatives depending on the electrophile used.
Oxidation: Oxidized coumarin derivatives.
Scientific Research Applications
4-Dipropylamino-3-nitrocoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticonvulsant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Dipropylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The dipropylamino group can also participate in interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
4-Dipropylamino-3-nitrocoumarin can be compared with other similar compounds such as:
4-Amino-3-nitrocoumarin: Similar structure but with an amino group instead of a dipropylamino group.
4-Chloro-3-nitrocoumarin: Similar structure but with a chloro group instead of a dipropylamino group.
3-Nitrocoumarin: Lacks the substituent at the 4-position, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
50527-32-7 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
4-(dipropylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H18N2O4/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
YXNQAAAQDAFEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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